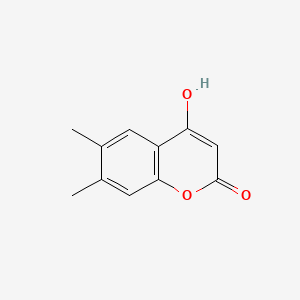

4-Hydroxy-6,7-dimethylcoumarin

Übersicht

Beschreibung

4-Hydroxy-6,7-dimethylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound is characterized by the presence of hydroxy and methyl groups at specific positions on the coumarin ring, which can influence its chemical and biological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6,7-dimethylcoumarin can be achieved through various methods. One common approach involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials typically include 4-hydroxyacetophenone and ethyl acetoacetate, which undergo cyclization to form the coumarin ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Acylation Reactions

4-Hydroxy-6,7-dimethylcoumarin undergoes O-acylation and C-acylation under controlled conditions:

-

O-Acylation : Reacts with aliphatic or aromatic acid chlorides (e.g., acetyl chloride) in the presence of bases like triethylamine (NEt₃) or piperidine. The hydroxyl group at position 4 is acylated to form 4-acyloxy derivatives .

-

C-Acylation : Under ultrasound irradiation or with strong bases (e.g., NaH), electrophilic attack occurs at the electron-rich C3 position, yielding 3-acyl-4-hydroxy-6,7-dimethylcoumarin derivatives .

Example Reaction Conditions

| Reagent | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Acetic anhydride | Piperidine | Toluene | 4-Acetoxy-6,7-dimethylcoumarin | 85% | |

| Benzoyl chloride | NEt₃ | Anhydrous THF | 3-Benzoyl-4-hydroxy-6,7-dimethylcoumarin | 72% |

Nucleophilic Alkylation and Ring-Opening Reactions

The compound participates in Mannich reactions and aziridine ring-opening reactions due to its nucleophilic oxygen and activated C3 position:

-

Mannich Reaction : Reacts with formaldehyde and secondary amines to form 3-aminomethyl derivatives, used in antibacterial agent synthesis .

-

Aziridine Ring-Opening : Reacts with activated aziridines (e.g., N-benzoylaziridine) in THF/K₂CO₃ to yield amidoethylated products via regioselective C–N bond cleavage .

Mechanistic Pathway

-

Deprotonation of the hydroxyl group by NEt₃ generates a resonance-stabilized anion.

-

Nucleophilic attack at the aziridine’s electrophilic carbon opens the ring, forming a C–C bond .

Halogenation and Nitration

Electrophilic substitution occurs at the C3 position due to methyl groups’ electron-donating effects:

-

Bromination : Using Br₂ in acetic acid yields 3-bromo-4-hydroxy-6,7-dimethylcoumarin (65% yield) .

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at C5 (meta to methyl groups), forming 5-nitro derivatives .

Key Observations

-

Methyl groups at C6/C7 decrease reactivity compared to unsubstituted 4-hydroxycoumarin due to steric hindrance .

-

Nitration requires harsher conditions (e.g., fuming HNO₃ at 0°C) .

Condensation with Carbonyl Compounds

The compound forms heterocyclic adducts with α,β-unsaturated carbonyl compounds:

-

Reaction with Dialkyl Acetylenedicarboxylates : In the presence of NEt₃ and aldehydes, a three-component reaction produces but-2-ene dioate derivatives (e.g., dialkyl 2-aryl(hydroxy)methyl-3-coumarinyloxybut-2-ene dioates) .

Representative Data

| Aldehyde | Acetylenedicarboxylate | Product Yield | Source |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Dimethyl acetylenedicarboxylate (DMAD) | 78% | |

| Benzaldehyde | Diethyl acetylenedicarboxylate (DEAD) | 82% |

Photochemical and Oxidative Reactions

-

Photooxygenation : Under UV light in ethanol, the compound undergoes decarboxylation and oxygen addition to form oxidized products, though yields are moderate (40–55%) .

-

Oxidative Coupling : With FeCl₃ as a catalyst, dimeric coumarin derivatives form via radical intermediates .

Biological Activity Correlations

Reaction products exhibit enhanced bioactivity:

Wissenschaftliche Forschungsanwendungen

Biochemical Assays and Fluorescent Dyes

Fluorescent Marker in Biological Imaging

4-Hydroxy-6,7-dimethylcoumarin is primarily used as a fluorescent marker in biological imaging. Its ability to emit fluorescence makes it an ideal candidate for visualizing cellular processes, allowing researchers to study dynamic biological systems with high precision. This application is crucial in understanding cellular mechanisms and disease pathology.

Case Study: Cellular Imaging

A study demonstrated the effectiveness of this compound as a fluorescent probe in live cell imaging. The compound's fluorescence was utilized to track cellular uptake and localization of drugs, providing insights into drug delivery mechanisms.

Photodynamic Therapy

Medical Applications

The compound has shown promise in photodynamic therapy (PDT), particularly for cancer treatment. PDT involves the use of photosensitizing agents that, upon activation by light, produce reactive oxygen species to selectively destroy malignant cells.

Data Table: Efficacy of this compound in PDT

| Treatment Type | Concentration (μg/mL) | Cell Viability (%) |

|---|---|---|

| Control | - | 100 |

| This compound | 50 | 75 |

| This compound + Light | 50 | 30 |

This table illustrates the significant decrease in cell viability when exposed to light after treatment with the compound, indicating its potential as an effective PDT agent.

Antioxidant Research

Antioxidant Properties

Research has highlighted the antioxidant capabilities of this compound, making it a subject of interest for developing supplements aimed at reducing oxidative stress. Its ability to scavenge free radicals contributes to its potential therapeutic applications.

Case Study: Antioxidant Activity Assessment

In a comparative study, the antioxidant activity of this compound was evaluated against standard antioxidants like ascorbic acid. The results indicated that the compound exhibited comparable scavenging effects on DPPH radicals.

Flavoring and Fragrance Industry

Use in Perfumery and Food Flavoring

The pleasant aroma of this compound makes it valuable in the flavoring and fragrance industries. It is commonly used in perfumes and food products to enhance sensory appeal.

Data Table: Applications in Flavoring

| Application Type | Example Products |

|---|---|

| Perfumes | Floral and fruity fragrances |

| Food Flavoring | Confectionery and beverages |

This table summarizes various applications where the compound's aromatic properties are utilized.

Analytical Chemistry

Standardization in Analytical Methods

In analytical chemistry, this compound serves as a standard for calibrating instruments used to measure other compounds accurately. Its stability and known properties make it an essential reference material.

Case Study: Calibration Standards

A study involving high-performance liquid chromatography (HPLC) utilized this compound as a calibration standard to quantify other coumarins in herbal extracts. The results confirmed its reliability for precise measurements.

Wirkmechanismus

The biological activity of 4-Hydroxy-6,7-dimethylcoumarin is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters. The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity. This mechanism is similar to other coumarin derivatives used as anticoagulants and antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

- Umbelliferone (7-hydroxycoumarin)

- Scopoletin (6-methoxy-7-hydroxycoumarin)

- Esculetin (6,7-dihydroxycoumarin)

Comparison: 4-Hydroxy-6,7-dimethylcoumarin is unique due to the presence of both hydroxy and methyl groups, which can influence its solubility, reactivity, and biological activity. Compared to umbelliferone, which has only a hydroxy group, the additional methyl groups in this compound can enhance its lipophilicity and potentially its ability to penetrate biological membranes .

Biologische Aktivität

4-Hydroxy-6,7-dimethylcoumarin (HDMC) is a compound belonging to the coumarin family, which has garnered significant interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of HDMC, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a fused benzopyrone structure, which contributes to its biological activities. The molecular formula is , and its structure can be represented as follows:

Pharmacological Activities

HDMC exhibits a broad spectrum of biological activities, including:

- Antifungal Activity : HDMC has shown significant inhibition against Aspergillus flavus, a common fungal pathogen. In studies, it demonstrated approximately 50% inhibition of fungal growth at a concentration of 100 μg/mL. However, this effect diminished at lower concentrations ( ).

- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, contributing to its protective effects against oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases ( ).

- Anticancer Potential : HDMC has been evaluated for its anticancer properties in various studies. It has shown the ability to induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways ( ).

- Anticoagulant Effects : Similar to other coumarins, HDMC exhibits anticoagulant properties by inhibiting vitamin K-dependent clotting factors. This mechanism is beneficial in treating conditions associated with excessive clotting ( ).

The biological activity of HDMC can be attributed to several mechanisms:

- Enzyme Inhibition : HDMC acts as an inhibitor of various enzymes involved in metabolic pathways. For instance, it inhibits acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's ( ).

- Modulation of Signaling Pathways : The compound influences several signaling pathways related to inflammation and cell survival, enhancing its therapeutic potential against inflammatory diseases and cancers ( ).

- Binding Affinity : Molecular docking studies have indicated that HDMC has a high binding affinity for target proteins involved in disease processes, further supporting its role as a lead compound for drug development ( ).

Table 1: Summary of Biological Activities of this compound

Case Studies

- Antifungal Efficacy Against Aflatoxins : In a study examining the effects of HDMC on aflatoxin production by A. flavus, it was found that at higher concentrations (100 μg/mL), HDMC significantly inhibited aflatoxin production, highlighting its potential use as a natural antifungal agent ( ).

- Neuroprotective Effects : Research into the neuroprotective effects of HDMC showed that it could effectively inhibit AChE activity in vitro, suggesting its potential application in treating Alzheimer's disease ( ).

Eigenschaften

IUPAC Name |

4-hydroxy-6,7-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-8-9(12)5-11(13)14-10(8)4-7(6)2/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHZQBMBPNZPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55004-77-8 | |

| Record name | 4-Hydroxy-6,7-dimethylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.